molecular formula C12H9FO3S B6374454 Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate CAS No. 1261980-02-2

Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate

Cat. No.: B6374454
CAS No.: 1261980-02-2
M. Wt: 252.26 g/mol
InChI Key: ZDDOTCDTTVWMOA-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a fluorine atom and a hydroxyl group on the phenyl ring, along with a carboxylate ester group on the thiophene ring, makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of 4-(3-fluoro-5-oxophenyl)thiophene-2-carboxylate.

    Reduction: Formation of 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-methanol.

    Substitution: Formation of 4-(3-amino-5-hydroxyphenyl)thiophene-2-carboxylate or 4-(3-mercapto-5-hydroxyphenyl)thiophene-2-carboxylate.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions. The thiophene ring can provide aromatic stabilization and electronic properties that influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-chloro-5-hydroxyphenyl)thiophene-2-carboxylate: Similar structure with a chlorine atom instead of fluorine.

    Methyl 4-(3-fluoro-5-methoxyphenyl)thiophene-2-carboxylate: Similar structure with a methoxy group instead of a hydroxyl group.

    Methyl 4-(3-fluoro-5-hydroxyphenyl)furan-2-carboxylate: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate is unique due to the combination of the fluorine atom, hydroxyl group, and thiophene ring. This combination can result in distinct electronic properties, reactivity, and biological activity compared to similar compounds. The presence of the fluorine atom can enhance metabolic stability and bioavailability, while the thiophene ring can provide unique electronic and aromatic properties .

Properties

IUPAC Name

methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3S/c1-16-12(15)11-4-8(6-17-11)7-2-9(13)5-10(14)3-7/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDOTCDTTVWMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684407
Record name Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-02-2
Record name Methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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